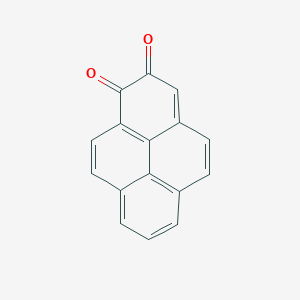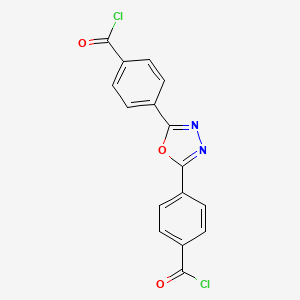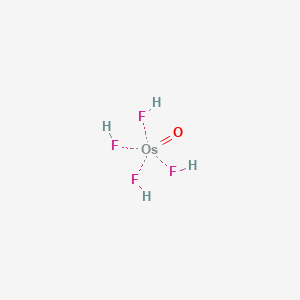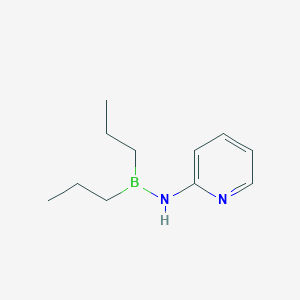
N-(Dipropylboranyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dipropylboranyl)pyridin-2-amine is an organoboron compound that features a pyridine ring substituted with a dipropylboranyl group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dipropylboranyl)pyridin-2-amine typically involves the reaction of pyridin-2-amine with a dipropylborane reagent. One common method is the reaction of pyridin-2-amine with dipropylborane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the borane reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may include additional steps such as purification by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Dipropylboranyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Dipropylboranyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N-(Dipropylboranyl)pyridin-2-amine involves its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophiles, while the pyridine ring can participate in coordination chemistry. These interactions can modulate the activity of enzymes and other biological molecules, making the compound useful in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-yl)boronic acid: Similar structure but with a boronic acid group instead of a dipropylboranyl group.
N-(Pyridin-2-yl)borane: Similar structure but with a borane group instead of a dipropylboranyl group.
N-(Pyridin-2-yl)amine: Lacks the boron-containing group.
Uniqueness
N-(Dipropylboranyl)pyridin-2-amine is unique due to the presence of the dipropylboranyl group, which imparts distinct chemical reactivity and potential applications in various fields. The combination of the boron and pyridine moieties allows for versatile interactions with other molecules, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
37907-41-8 |
|---|---|
Molekularformel |
C11H19BN2 |
Molekulargewicht |
190.10 g/mol |
IUPAC-Name |
N-dipropylboranylpyridin-2-amine |
InChI |
InChI=1S/C11H19BN2/c1-3-8-12(9-4-2)14-11-7-5-6-10-13-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
HLGNVSLYTBBPJT-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCC)(CCC)NC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


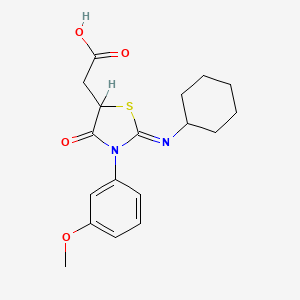
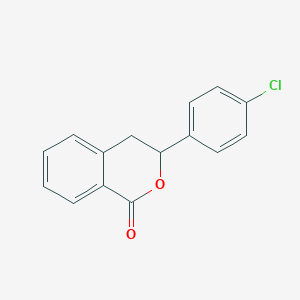
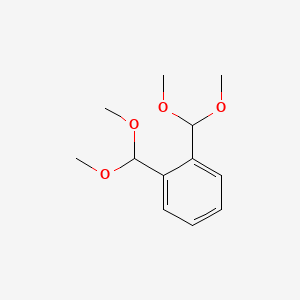
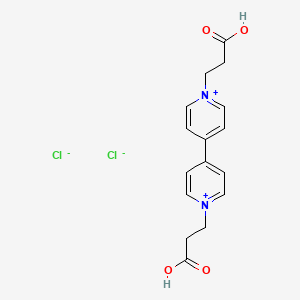
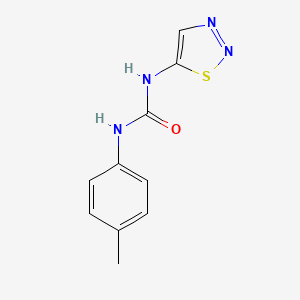
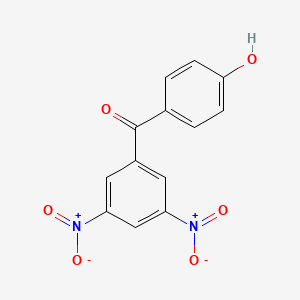

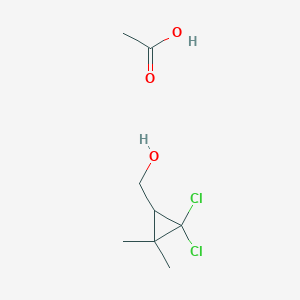
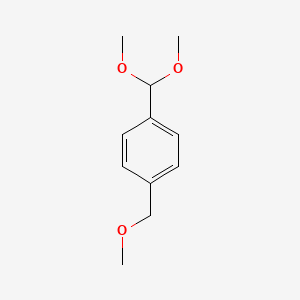
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
